molecular formula C21H21N3O2 B11977535 N'-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11977535
M. Wt: 347.4 g/mol
InChI Key: KJBMKNXBZWKKLP-PXLXIMEGSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as chromatography, may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazide derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be explored for its potential therapeutic applications, including drug development.

    Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The benzyloxybenzylidene and pyrrole moieties may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can be compared with other hydrazide derivatives, such as:

    N’-(3-(Benzyloxy)benzylidene)-2-(1H-pyrrol-2-YL)acetohydrazide: Lacks the methyl group on the pyrrole ring.

    N’-(3-(Methoxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide: Contains a methoxy group instead of a benzyloxy group.

    N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-indol-2-YL)acetohydrazide: Contains an indole ring instead of a pyrrole ring.

These comparisons highlight the unique structural features of N’-(3-(Benzyloxy)benzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide and its potential impact on its chemical and biological properties.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H21N3O2/c1-24-12-6-10-19(24)14-21(25)23-22-15-18-9-5-11-20(13-18)26-16-17-7-3-2-4-8-17/h2-13,15H,14,16H2,1H3,(H,23,25)/b22-15+

InChI Key

KJBMKNXBZWKKLP-PXLXIMEGSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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